An In-depth Technical Guide to the Physicochemical Properties of 3-O-acetyloleanolic Acid (EINECS 304-904-9)
An In-depth Technical Guide to the Physicochemical Properties of 3-O-acetyloleanolic Acid (EINECS 304-904-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-acetyloleanolic acid, identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 304-904-9, is a pentacyclic triterpenoid derivative of oleanolic acid. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This technical guide provides a comprehensive overview of its core physicochemical properties, details on experimental methodologies for their determination, and an exploration of its key signaling pathways.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 3-O-acetyloleanolic acid are summarized below.
Data Presentation: Quantitative Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₃₂H₅₀O₄ | --- |
| Molecular Weight | 498.74 g/mol | [1] |
| Melting Point | 265-268 °C | Experimental |
| Boiling Point | 564.4 °C at 760 mmHg | Predicted |
| Water Solubility | Practically insoluble | Inferred from Oleanolic Acid data[2] |
| pKa (acidic) | ~4.74 | Estimated from Oleanolic Acid[2] |
| logP (Octanol-Water Partition Coefficient) | >5 | Estimated based on structure and Oleanolic Acid data |
| Solubility in Organic Solvents | Soluble in DMSO, DMF (0.14 mg/ml) | [1][3] |
Experimental Protocols
Accurate determination of physicochemical and biological properties relies on robust experimental protocols. This section outlines detailed methodologies for key experiments relevant to the characterization of 3-O-acetyloleanolic acid.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry 3-O-acetyloleanolic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of logP by High-Performance Liquid Chromatography (HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.
Protocol: Reverse-Phase HPLC Method
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System Preparation: A reverse-phase HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, with the composition adjusted to achieve adequate retention of the analyte.
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Standard Preparation: A series of standard compounds with known logP values that span the expected logP of 3-O-acetyloleanolic acid are prepared.
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Sample Preparation: A solution of 3-O-acetyloleanolic acid is prepared in a suitable solvent.
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Chromatographic Analysis: The standard compounds and the sample are injected into the HPLC system, and their retention times (t_R) are recorded.
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Calculation: The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column. A calibration curve is generated by plotting the known logP values of the standard compounds against their corresponding log(k') values. The logP of 3-O-acetyloleanolic acid is then determined by interpolating its log(k') value on this calibration curve.[4][5][6][7]
Assessment of Apoptosis via Western Blotting
Western blotting is a widely used technique to detect and quantify the expression of specific proteins, such as those involved in apoptosis.
Protocol: Western Blot Analysis of Caspase Activation
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Cell Culture and Treatment: A relevant cancer cell line (e.g., HCT-116) is cultured and treated with various concentrations of 3-O-acetyloleanolic acid for a specified duration.
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Protein Extraction: The cells are harvested and lysed to extract total cellular proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-8, cleaved caspase-3, and an internal loading control like β-actin).
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Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager, allowing for the visualization and quantification of the target proteins.
Signaling Pathways
3-O-acetyloleanolic acid exerts its biological effects by modulating key intracellular signaling pathways. The following sections describe two of the most prominent pathways affected by this compound.
Extrinsic Apoptosis Pathway
3-O-acetyloleanolic acid has been shown to induce apoptosis in cancer cells through the extrinsic, or death receptor-mediated, pathway.[8][9][10] This process is initiated by the upregulation of death receptor 5 (DR5) on the cell surface. The binding of its ligand, TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand), or spontaneous receptor clustering triggers the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). This proximity leads to the auto-activation of caspase-8, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Extrinsic apoptosis pathway induced by 3-O-acetyloleanolic acid.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. 3-O-acetyloleanolic acid has been demonstrated to activate the AMPK signaling pathway.[11][12][13][14][15] This activation leads to the phosphorylation of downstream targets, including protein kinase B (AKT) and glycogen synthase kinase 3β (GSK-3β). The modulation of this pathway can lead to various cellular outcomes, including the inhibition of lipid synthesis and the promotion of glucose uptake, contributing to the compound's therapeutic effects in metabolic disorders.
Caption: Activation of the AMPK signaling pathway by 3-O-acetyloleanolic acid.
Conclusion
3-O-acetyloleanolic acid (EINECS 304-904-9) is a promising natural product derivative with well-defined physicochemical properties and significant biological activities. Its ability to induce apoptosis in cancer cells via the extrinsic pathway and to modulate cellular metabolism through the AMPK signaling pathway highlights its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this and related compounds. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its translation into clinical applications.
References
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- 8. 3-O-acetyloleanolic acid induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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